molecular formula C11H15N3O3 B14173836 Ethyl 1,3A-dihydro-7-hydroxy-2,5-dimethylpyrazolo[1,5-A]pyrimidine-6-carboxylate

Ethyl 1,3A-dihydro-7-hydroxy-2,5-dimethylpyrazolo[1,5-A]pyrimidine-6-carboxylate

Cat. No.: B14173836
M. Wt: 237.25 g/mol
InChI Key: AZIUBUZASNJNST-UHFFFAOYSA-N
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Description

Ethyl 1,3A-dihydro-7-hydroxy-2,5-dimethylpyrazolo[1,5-A]pyrimidine-6-carboxylate is a heterocyclic compound with a complex structure. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s unique structure, which includes a pyrazolo[1,5-A]pyrimidine core, makes it an interesting subject for research and development.

Preparation Methods

The synthesis of Ethyl 1,3A-dihydro-7-hydroxy-2,5-dimethylpyrazolo[1,5-A]pyrimidine-6-carboxylate typically involves multi-step reactions. One common synthetic route includes the condensation of appropriate hydrazine derivatives with β-keto esters, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these steps to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Ethyl 1,3A-dihydro-7-hydroxy-2,5-dimethylpyrazolo[1,5-A]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced using appropriate reagents and conditions.

The major products formed from these reactions depend on the specific reagents and conditions used, and they often include various substituted pyrazolo[1,5-A]pyrimidine derivatives.

Scientific Research Applications

Ethyl 1,3A-dihydro-7-hydroxy-2,5-dimethylpyrazolo[1,5-A]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1,3A-dihydro-7-hydroxy-2,5-dimethylpyrazolo[1,5-A]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Ethyl 1,3A-dihydro-7-hydroxy-2,5-dimethylpyrazolo[1,5-A]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:

    Pyrazolo[1,5-A]pyrimidine derivatives: These compounds share the same core structure but differ in their functional groups, leading to variations in their chemical and biological properties.

    Indole derivatives: Although structurally different, indole derivatives also exhibit a wide range of biological activities and are used in similar research applications.

The uniqueness of this compound lies in its specific functional groups and the resulting properties, making it a valuable compound for further study and development.

Properties

Molecular Formula

C11H15N3O3

Molecular Weight

237.25 g/mol

IUPAC Name

ethyl 2,5-dimethyl-7-oxo-3a,4-dihydro-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C11H15N3O3/c1-4-17-11(16)9-7(3)12-8-5-6(2)13-14(8)10(9)15/h5,8,12-13H,4H2,1-3H3

InChI Key

AZIUBUZASNJNST-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2C=C(NN2C1=O)C)C

Origin of Product

United States

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